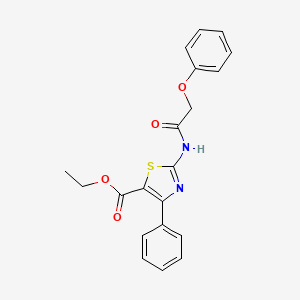

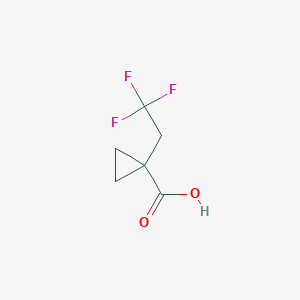

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride is involved in the synthesis and characterization of various compounds, demonstrating its utility in chemical research. For instance, the synthesis of Schiff base ligands from amino acids highlights its role in producing compounds with potential antioxidant and enzyme inhibitory properties. These ligands, when reacted with metal ions, form complexes characterized by their thermal stability and free radical scavenging capabilities, as shown in studies involving zinc complexes exhibiting significant xanthine oxidase inhibitory activities, potentially better than standard drugs (Ikram et al., 2015).

Enantioselective Synthesis

The compound plays a crucial role in enantioselective synthesis processes, where it's used to prepare β-hydroxy-α-amino acids from enantiopure α-hydroxy-β-amino esters. This process involves the formation of cis- and trans-aziridines and their subsequent ring-opening, demonstrating the compound's versatility in synthesizing structurally complex amino acids with potential pharmaceutical applications (Davies et al., 2013).

Chemical Fuel for Molecular Machines

In the realm of molecular machines, this compound is instrumental in generating chemical fuel. The study of the aminolysis of specific anhydrides to produce acids shows its application in feeding molecular machines with fuel at controlled rates, ensuring efficient operation without the risk of overfeeding or fuel waste, which is vital for the development of operationally autonomous molecular systems (Biagini et al., 2020).

Decarboxylation Methods

The compound is also significant in the development of novel decarboxylation methods, where it serves as a catalyst to smoothly convert α-amino acids into the corresponding amino compounds. This process highlights its potential in synthesizing optically active amino compounds, offering a straightforward method for obtaining valuable chiral amino compounds with high yields (Hashimoto et al., 1986).

High-Performance Liquid Chromatography

In analytical chemistry, this compound is utilized in high-performance liquid chromatography for the enantioseparation of apolar β-amino acids. Its derivatives, prepared as N-2,4-dinitrophenyl derivatives, showcase the ability to achieve separation with high efficiency and resolution, underpinning its importance in the chiral analysis of amino acids (Péter, 2002).

Ecological Synthesis

The compound's application extends to ecological synthesis, where it's used in the coupling reactions of various acids with unprotected α-amino acids. This process results in the formation of amides without racemization, demonstrating an eco-friendly synthetic method for producing dipeptides, which are crucial in pharmaceutical and biochemical research (Ezawa et al., 2017).

Properties

IUPAC Name |

2-amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h5H,2-4,6-7,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPXMAKMLNYPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CCCCC1)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2726025.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2726032.png)

![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2726033.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2726039.png)